![molecular formula C19H20F2N2O3S B2831394 N-(2,5-difluorophenyl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide CAS No. 1021040-77-6](/img/structure/B2831394.png)
N-(2,5-difluorophenyl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2,5-difluorophenyl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide, also known as DFP-10825, is a novel compound that has shown potential in scientific research applications.
Scientific Research Applications
Medicinal Chemistry and Drug Design
Piperidines are essential building blocks for constructing drugs due to their diverse chemical reactivity and biological activity. Researchers have explored various synthetic methods to create substituted piperidines, including cyclization, annulation, and multicomponent reactions . In the context of our compound, scientists investigate its potential as a lead structure for novel drug development. By modifying the substituents on the piperidine ring, they aim to enhance its pharmacological properties, such as binding affinity, selectivity, and metabolic stability.
Spiropiperidines: A Unique Scaffold
Spiropiperidines, characterized by a spiro-fused piperidine ring, have gained attention as a scaffold for drug discovery. Researchers have synthesized spiropiperidine derivatives with diverse functional groups, exploring their biological activities . Our compound’s unique structure may serve as a starting point for designing novel spiropiperidine-based drugs targeting specific receptors or enzymes.
Condensed Piperidines: Bridging Rings
Condensed piperidines involve fusion with other heterocyclic rings, creating complex structures. These compounds often exhibit interesting biological properties. Researchers investigate the synthesis and biological evaluation of condensed piperidines, aiming to discover new therapeutic agents . Our compound’s benzene-sulfonyl-piperidine motif could be a valuable building block for such condensed systems.
Piperidinones: Bioactive Molecules
Piperidinones, containing a ketone group on the piperidine ring, have diverse biological activities. Researchers explore their synthesis and evaluate their potential as antimicrobial, antiviral, or anticancer agents . Our compound’s phenylsulfonyl-piperidinone moiety may contribute to its bioactivity.
Hydrogenation and Functionalization
Efficient methods for hydrogenation and functionalization of piperidines are crucial for drug synthesis. Researchers have developed strategies to introduce various substituents, enhancing drug-like properties . Investigating our compound’s reactivity under different conditions could reveal valuable insights.
Biological Evaluation
Finally, scientists assess the biological activity of synthetic and natural piperidines. In vitro and in vivo studies explore their effects on specific targets, such as receptors, enzymes, or ion channels . Our compound’s difluorophenyl-piperidine core may interact with relevant biomolecules, making it an intriguing candidate for further evaluation.
properties
IUPAC Name |
2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(2,5-difluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F2N2O3S/c20-14-9-10-17(21)18(12-14)22-19(24)13-15-6-4-5-11-23(15)27(25,26)16-7-2-1-3-8-16/h1-3,7-10,12,15H,4-6,11,13H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXSBYQJOWBATHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CC(=O)NC2=C(C=CC(=C2)F)F)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-difluorophenyl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.